

salicylamide antiviral activity assay protocols

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Compound Focus: Salicylamide

CAS No.: 65-45-2

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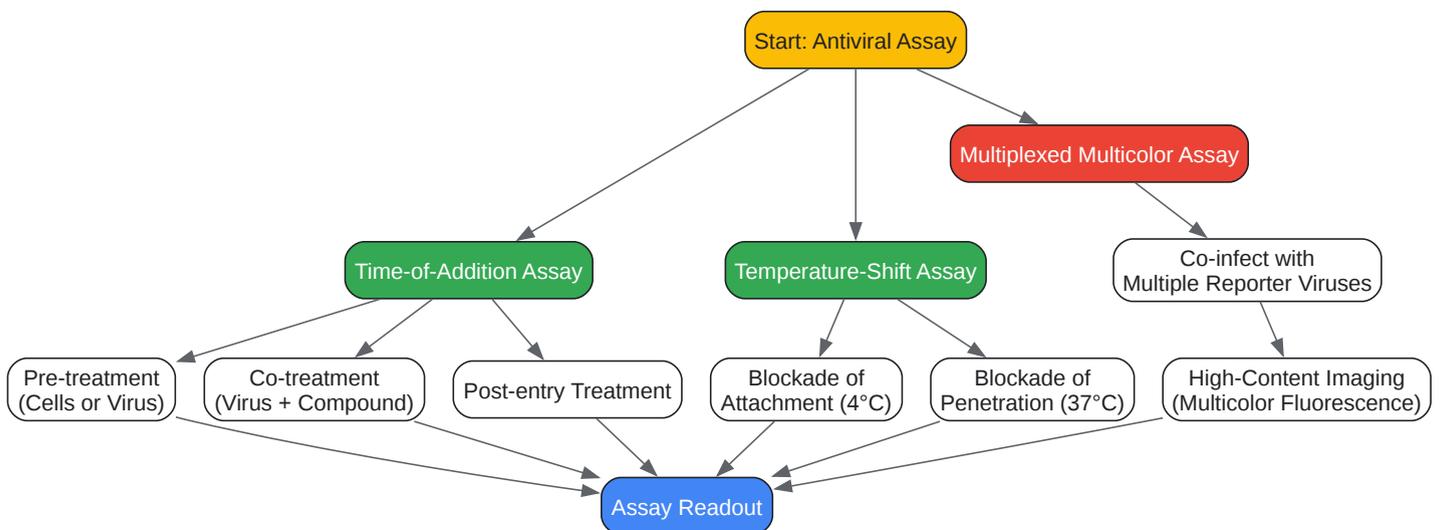
Antiviral Activity of Salicylamide Derivatives

Salicylamide derivatives, such as **niclosamide** and **nitazoxanide**, demonstrate promising broad-spectrum antiviral activity against a range of RNA and DNA viruses. The table below summarizes key in vitro efficacy data against coronaviruses [1].

Compound	Virus	EC ₅₀ (Half Maximal Effective Concentration)	Experimental Notes
Niclosamide	SARS-CoV	< 0.1 µM	[1]
	SARS-CoV-2	0.28 µM	[1]
	MERS-CoV	~10 µM (90% replication inhibition)	Tested at 10 µM; 48 hours post-infection [1]
Nitazoxanide	MERS-CoV, SARS-CoV-2	~3 µM	Value also applies to its active metabolite, tizoxanide [1]
Tizoxanide	MERS-CoV, SARS-CoV-2	~3 µM	Active metabolite of nitazoxanide [1]

Experimental Workflow for Antiviral Evaluation

The following diagram illustrates a generalized workflow for evaluating antiviral compounds, integrating time-of-addition and advanced multiplexed assays. This workflow helps identify which stage of the viral life cycle is inhibited.



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Detailed Assay Protocols

Time-of-Addition Assay

This protocol determines the specific stage of the viral life cycle targeted by the antiviral compound (e.g., attachment, penetration, or post-entry replication) [2].

- **Day 1: Cell Seeding**

- Place a glass coverslip into each well of a 24-well plate.

- Seed susceptible host cells (e.g., Huh7it-1) at a density of 2×10^5 cells per well in 500 μ L of culture medium.
- Incubate overnight at 37°C in a 5% CO₂ incubator until cells reach 80-90% confluency.

- **Day 2: Compound Treatment and Infection**

- **Pre-treatment of Cells:** Remove medium, add serial dilutions of the **salicylamide** compound (e.g., niclosamide), and incubate for 1-2 hours. Remove compound, wash cells, and then inoculate with virus.
- **Pre-treatment of Virus:** Incubate the virus inoculum with the compound for 1 hour before adding the mixture to untreated cells.
- **Co-treatment:** Mix the virus inoculum directly with the compound and immediately add to untreated cells.
- **Post-entry Treatment:** First, inoculate untreated cells with the virus and allow it to adsorb for 1-2 hours. Then, remove the inoculum, wash cells to remove unbound virus, and add the compound.

- **Incubation and Analysis**

- Incubate the plates for the virus-specific replication period (e.g., 24-72 hours).
- Quantify viral infection using an appropriate method, such as:
 - **Immunofluorescence Assay (IFA):** Fix cells, permeabilize, and stain with virus-specific primary antibodies and fluorescently-labeled secondary antibodies. Count fluorescent foci [2].
 - **Plaque Assay or TCID₅₀:** Determine viral titer in the supernatant.

Temperature-Shift Assay

This assay differentiates between inhibition of viral attachment and penetration [2].

- **Blockade of Attachment:**

- Chill cells and virus inoculum on crushed ice.
- Add the compound and virus to the cells and incubate at 4°C for 1-2 hours. At this temperature, the virus can attach to receptors but cannot penetrate.
- Remove the inoculum and wash cells thoroughly with cold buffer to remove unbound virus before adding fresh medium and incubating at 37°C.

- **Blockade of Penetration:**

- First, allow the virus to attach to cells at **4°C** for 1-2 hours *without* the compound.
- Remove the unbound virus by washing and then add the compound.
- Shift the temperature to **37°C** to initiate penetration and internalization in the presence of the compound.

Multiplexed Multicolor Antiviral Assay

This advanced protocol enables high-throughput screening for broad-spectrum antivirals by simultaneously testing a compound against multiple, distinct fluorescently-tagged viruses [3].

- **Reporter Viruses:** Generate recombinant viruses expressing spectrally distinct fluorescent proteins (e.g., DENV-2/mAzurite (blue), JEV/eGFP (green), YFV/mCherry (red)) [3].
- **Cell Line:** Use a permissive cell line, such as Vero cells. For integrated cytotoxicity assessment, use a cell line stably expressing a far-red/near-infrared fluorescent protein (e.g., V-NIR cells) [3].
- **Co-infection and Treatment:**
 - Seed V-NIR cells in a multi-well plate.
 - Infect cells with a pre-optimized mixture of the three reporter viruses at a pre-determined MOI ratio.
 - Add the test compound simultaneously with the virus mixture or at a desired time point post-infection.
- **Real-Time Monitoring and Readout:**
 - Use a high-content imaging system (e.g., Agilent BioTek Cytation) to automatically acquire images at regular intervals (e.g., daily for 3-4 days).
 - The system quantifies the percentage of infected cells (for each virus color) and the total cell count (via the NIR channel) in each well, providing simultaneous data on antiviral efficacy and cytotoxicity [3].

Technical and Safety Notes

- **Automation:** Platforms like the Agilent xCELLigence RTCA and BioTek Cytation series can automate viral plaque assays and enable real-time, label-free monitoring of virus-induced cytopathic effect (CPE), significantly improving throughput and objectivity [4].
- **Cell Line and Conditions:** The choice of a permissive cell line and optimization of culture conditions (growth medium, seeding density, time of virus inoculation) are critical for a robust and sensitive assay [4].
- **Biosafety:** All work with live, infectious viruses must be performed in an appropriate biosafety cabinet following institutional biosafety guidelines for the specific pathogen level of the viruses used [2] [3].

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